2,8-Diazaspiro[5.5]undecan-1-one

Kynurenine Aminotransferase 2 CNS Disorders Enzyme Inhibition

2,8-Diazaspiro[5.5]undecan-1-one (CAS 1181265-43-9 as hydrochloride) is a nitrogen-containing heterocyclic compound defined by a spiro[5.5]undecane core incorporating two nitrogen atoms and a lactam (cyclic amide) functional group. This scaffold is recognized in medicinal chemistry as a privileged structural motif for engaging diverse biological targets, including acetyl-CoA carboxylase (ACC), kynurenine aminotransferase 2 (KAT2), and various G-protein coupled receptors (GPCRs).

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B12985578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[5.5]undecan-1-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC2(CCCNC2=O)CNC1
InChIInChI=1S/C9H16N2O/c12-8-9(4-2-6-11-8)3-1-5-10-7-9/h10H,1-7H2,(H,11,12)
InChIKeyNXPRYCXVFFTXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[5.5]undecan-1-one: Core Spirocyclic Scaffold for Kinase and Receptor Modulation


2,8-Diazaspiro[5.5]undecan-1-one (CAS 1181265-43-9 as hydrochloride) is a nitrogen-containing heterocyclic compound defined by a spiro[5.5]undecane core incorporating two nitrogen atoms and a lactam (cyclic amide) functional group. This scaffold is recognized in medicinal chemistry as a privileged structural motif for engaging diverse biological targets, including acetyl-CoA carboxylase (ACC), kynurenine aminotransferase 2 (KAT2), and various G-protein coupled receptors (GPCRs) [1]. Its rigid, three-dimensional architecture offers distinct advantages over linear or monocyclic amines in modulating drug-like properties such as metabolic stability and target selectivity [2]. The hydrochloride salt is the most common commercial form, supplied as a building block for chemical biology and drug discovery programs [3].

Why Spirocyclic Amine Substitution Is Not Interchangeable in 2,8-Diazaspiro[5.5]undecan-1-one-Based Programs


Direct replacement of 2,8-diazaspiro[5.5]undecan-1-one with other spirocyclic amines (e.g., 2,8-diazaspiro[4.5]decane, 3,9-diazaspiro[5.5]undecane, or 1-oxa-4,9-diazaspiro[5.5]undecane) is not chemically or pharmacologically valid. The specific 2,8-substitution pattern and the presence of a lactam at position 1 create a unique hydrogen-bonding network and conformational constraint that dictate target engagement. As demonstrated in structure-activity relationship (SAR) studies across multiple target classes, subtle changes in spiro ring size (e.g., [4.5] vs. [5.5]), heteroatom position (e.g., 2,8- vs. 3,9-diaza), or functional group modification (e.g., lactam vs. amine) can lead to a >10-fold difference in potency or complete loss of target selectivity [1]. Therefore, procurement decisions based solely on the presence of a 'diazaspiro' substructure, without verifying the exact 2,8-diazaspiro[5.5]undecan-1-one architecture, risk invalidating SAR hypotheses and wasting research resources [2].

Quantitative Differentiation of 2,8-Diazaspiro[5.5]undecan-1-one Against Closest Spirocyclic Analogs


KAT2 Inhibition: A 0.008 µM IC50 Benchmark for 9-Oxo-2,8-Diazaspiro[5.5]undecane-2-carboxamides

A direct derivative of the 2,8-diazaspiro[5.5]undecane scaffold, specifically N-(3-ethylphenyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide, exhibits potent inhibitory activity against human kynurenine aminotransferase 2 (KAT2) with an IC50 value of 0.008 µM (8 nM) [1]. This value serves as a benchmark for the 2,8-diazaspiro[5.5]undecane core's capability in enzyme inhibition. While direct comparator data within the same publication is limited, the sub-10 nM potency underscores the scaffold's high-affinity engagement potential, a feature not observed for analogous 3,9-diazaspiro[5.5]undecane-based KAT2 inhibitors in the disclosed screening [1].

Kynurenine Aminotransferase 2 CNS Disorders Enzyme Inhibition

Glycoprotein IIb-IIIa Antagonism: 21 nM IC50 for Diazaspiro[5.5]undecane vs. 44 nM for 3-Azaspiro[5.5]undecane

In a head-to-head comparative study, a diazaspiro[5.5]undecane-based inhibitor (compound 20) demonstrated an IC50 of 21 nM in inhibiting human platelet-rich plasma (hPRP) aggregation induced by ADP, whereas the corresponding 3-azaspiro[5.5]undecane analog (compound 19) exhibited a significantly higher IC50 of 44 nM [1]. This 2.1-fold improvement in potency directly attributable to the incorporation of a second nitrogen atom within the spiro[5.5]undecane framework highlights the critical role of the diaza substitution pattern for achieving high-affinity integrin IIb-IIIa blockade [1].

Platelet Aggregation Antithrombotic Integrin Antagonists

Acetyl-CoA Carboxylase (ACC) Inhibition: 67 nM IC50 for 2,8-Diazaspiro[5.5]undecan-1-one vs. 0.8 nM for Spirochromanone Lead

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been reported to inhibit acetyl-CoA carboxylase (ACC) with an IC50 value of approximately 67 nM . This potency, while significant, is compared to the spirochromanone-based ACC inhibitor described in co-crystal structures with the enzyme (IC50 = 0.8 nM), which served as the inspiration for designing spirocyclic diamine libraries [1]. The 67 nM value for the unadorned 2,8-diazaspiro[5.5]undecan-1-one core demonstrates its inherent ACC inhibitory activity and validates it as a viable, albeit less optimized, starting scaffold for medicinal chemistry optimization campaigns targeting lipid metabolism disorders .

Metabolic Disease Lipid Metabolism ACC Inhibitors

GABAAR Antagonism: 180 nM Ki for 3,9-Diazaspiro[5.5]undecane Analog with α4βδ Selectivity

A structurally simplified analog of the 3,9-diazaspiro[5.5]undecane series, compound 1e, displayed a binding affinity (Ki) of 180 nM for the extrasynaptic α4βδ subtype of the γ-aminobutyric acid type A receptor (GABAAR) [1]. Importantly, this compound demonstrated superior selectivity for the α4βδ subtype over the α1- and α2-containing synaptic subtypes compared to earlier lead compounds 2027 and 018 from the same class [1]. While this data is from the 3,9-diaza isomer, it establishes the diazaspiro[5.5]undecane core as a validated pharmacophore for achieving high-affinity, subtype-selective GABAAR antagonism with demonstrated immunomodulatory effects (rescue of T cell proliferation inhibition) [1].

GABA Receptor Immunomodulation Neurological Disorders

sEH Inhibition: In Vivo Efficacy of 1-Oxa-4,9-Diazaspiro[5.5]undecane vs. Inactive 2,8-Diazaspiro[4.5]decane Analog

In a direct in vivo comparison, the 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea compound 19 lowered serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at 30 mg/kg, whereas the corresponding 2,8-diazaspiro[4.5]decane-based analog failed to show any effect [1]. This stark functional divergence underscores that even subtle alterations to the spirocyclic ring system (e.g., introduction of an oxygen atom and change in ring size) can completely ablate in vivo pharmacological activity, despite both compounds being potent sEH inhibitors in vitro [1].

Soluble Epoxide Hydrolase Chronic Kidney Disease Orally Active

High-Impact Research Applications for 2,8-Diazaspiro[5.5]undecan-1-one and Its Congeners


Structure-Based Design of Novel ACC Inhibitors for Metabolic Disease

Leverage the intrinsic ACC inhibitory activity (IC50 ≈ 67 nM) of 2,8-diazaspiro[5.5]undecan-1-one as a starting fragment for structure-based drug design. Utilize the available co-crystal structures of related spirocyclic ACC inhibitors (e.g., PDB 5CTE) to guide rational substitution at the 2- and 8-positions to improve potency and isoform selectivity . This application is supported by the compound's reported effect on reducing fat accumulation in liver cells, indicating potential for treating hepatic steatosis and type 2 diabetes .

Synthesis of KAT2 Inhibitors for Psychiatric and Cognitive Disorder Research

Employ 2,8-diazaspiro[5.5]undecan-1-one as a key intermediate for constructing 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamides, a chemical series shown to achieve sub-10 nM IC50 values against human KAT2 [1]. Given KAT2's role in kynurenine pathway metabolism and its association with schizophrenia and bipolar disorder, this scaffold enables the development of chemical probes to dissect disease mechanisms and validate new therapeutic targets [1].

Development of Subtype-Selective GABAAR Ligands with Immunomodulatory Function

Explore the underexplored 2,8-diazaspiro[5.5]undecane isomer for designing extrasynaptic α4βδ-selective GABAAR antagonists. Class-level evidence from the 3,9-diaza series demonstrates that this spirocyclic core can achieve high-nanomolar binding affinity (Ki = 180 nM) with significant subtype selectivity, leading to functional rescue of T cell proliferation inhibition [2]. The 2,8-isomer offers a novel vector for SAR diversification to improve selectivity and explore immunomodulatory applications in autoimmune or inflammatory diseases [2].

Cardiovascular Research: Probing Integrin IIb-IIIa Antagonism with Spirocyclic Scaffolds

Utilize the diazaspiro[5.5]undecane framework to design and synthesize novel glycoprotein IIb-IIIa antagonists. Direct comparative data confirms that the diaza-substituted spiro[5.5]undecane core (IC50 = 21 nM) is twice as potent as the mono-aza analog (IC50 = 44 nM) in inhibiting platelet aggregation [3]. 2,8-Diazaspiro[5.5]undecan-1-one can serve as a versatile starting material for appending diverse pharmacophores to optimize potency, oral bioavailability, and safety profiles for potential antithrombotic agents [3].

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